molecular formula C15H18N2O3S2 B383625 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 538338-39-5

1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B383625
CAS RN: 538338-39-5
M. Wt: 338.4g/mol
InChI Key: SCMURSPGHLEOID-UHFFFAOYSA-N
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Description

1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

This compound and its derivatives are often used in the synthesis of various chemical structures with potential medicinal applications. For instance, the synthesis of 1-(Thienylalkyl)imidazole-2(3H)-thiones has been noted for their potency as competitive inhibitors of dopamine beta-hydroxylase, a crucial enzyme in catecholamine biosynthesis. These inhibitors have been studied for their potential in treating hypertension and related cardiovascular diseases. The specific structural attributes of the thienyl group in these compounds play a vital role in inhibiting the enzyme, with one derivative showing significant promise in animal models of hypertension (McCarthy et al., 1990).

Additionally, the compound and its related structures have been used in synthesizing 3-alkyl(aryl)-4,6-dihydro-3H-thieno[3,4-d]thiazole-2-thione 5,5-dioxides. These derivatives are known as intermediates in the production of analogs of quinodmaethanes, which are then introduced as dienes in the Diels-Alder reaction, a widely used method in organic chemistry to produce cyclic molecules (Makarenko et al., 1995).

Enzymatic Cyclization and Synthesis of Heterocycles

The compound's derivatives have been involved in enzymatic cyclizations mediated by ultrasonically stimulated baker's yeast. These cyclizations led to the synthesis of various imidazo-fused heterocycles, showcasing the compound's utility in creating complex and biologically significant molecules. The use of ultrasound in these processes accelerates the reactions and improves the yields, making it a valuable technique in synthetic organic chemistry (Kamal et al., 1990).

Synthesis of Imidazole-based Structures

Furthermore, derivatives of this compound have been synthesized and characterized for their structural and biological significance. These structures include imidazole rings, known for their biological and pharmaceutical importance, particularly in enhancing pharmacokinetic characteristics and optimizing solubility and bioavailability parameters of medicinal compounds. The variety of methods used for the synthesis and structural reactions of these compounds offers extensive scope in medicinal chemistry, highlighting the compound's importance in the field (Ramanathan, 2017).

properties

IUPAC Name

3-(3-methoxyphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-7-16-13-9-22(18,19)10-14(13)17(15(16)21)11-5-4-6-12(8-11)20-2/h3-6,8,13-14H,1,7,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMURSPGHLEOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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